molecular formula C9H13NO3S B404906 N-(4-methoxybenzyl)methanesulfonamide CAS No. 42060-31-1

N-(4-methoxybenzyl)methanesulfonamide

Cat. No.: B404906
CAS No.: 42060-31-1
M. Wt: 215.27g/mol
InChI Key: OFSFIXASTARXSY-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .

Scientific Research Applications

Kinetic and Spectroscopic Characterization

N-(4-methoxybenzyl)methanesulfonamide is studied for its reactivity in methanesulfonates (mesylates). This compound, derived from p-methoxybenzyl alcohol, shows specific kinetic behaviors in solvolyses, influenced by electronic effects stabilizing carbocationic transition states (Bentley et al., 1994).

Application in Benzylation

It is used in the benzylation of alcohols and phenols, where it reacts with basic conditions to yield 4-methoxybenzyl ethers. This application demonstrates its utility in organic synthesis (Carlsen, 1998).

Protecting Group Removal

The compound finds use in protecting group removal. Specifically, p-methoxybenzyl ethers are transferred from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, providing a method for deprotection in synthetic chemistry (Hinklin & Kiessling, 2002).

Chemoselective N-Acylation

This compound contributes to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcasing its role in achieving chemoselectivity in acylation reactions (Kondo et al., 2000).

C-N Bond Cleavage

The compound is integral in a highly chemoselective C–N bond cleavage reaction of tertiary sulfonamides. This reaction demonstrates its potential in the creation of sulfonamide substrates, furthering the scope of organic synthesis (Bhattacharya et al., 2021).

Mild Acidic Conditions

In another application, it serves as a protecting agent for hydroxy functions under mild acidic conditions, highlighting its versatility in protecting sensitive functional groups in various compounds (Nakajima et al., 1988).

General Acid Catalyst

The compound is also explored as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations, showing its utility in facilitating specific organic reactions (Junttila & Hormi, 2009).

Peptide Synthesis

In peptide synthesis, it is used for the protection and deprotection of cysteine sulfoxides, demonstrating its role in the synthesis of biologically significant compounds (Funakoshi et al., 1979).

Future Directions

“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .

Biochemical Analysis

Biochemical Properties

N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of this compound can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFIXASTARXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-methoxyphenyl)methanamine (1.317 g, 9.60 mmol) in CH2Cl2 (10 mL) was added methanesulfonyl chloride (0.34 mL, 4.36 mmol) dropwise. The mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with 50 mL CH2Cl2 washed with 1N H3PO4, 10% NaCl, dried over anhydrous mgSO4, filtered and concentrated in vacuo to give the title compound as a white solid (0.84 g, 89%).
Quantity
1.317 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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